2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Overview
Description
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H13NO3. This compound is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry. It features a benzyl group attached to the isoquinoline core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of benzylamine with phthalic anhydride to form an intermediate, which is then cyclized under acidic conditions to yield the isoquinoline structure. The final step involves oxidation and carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several applications across different fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. Its isoquinoline core allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research.
Comparison with Similar Compounds
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Lacks the benzyl group, resulting in different reactivity and biological activity.
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid:
Uniqueness: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid stands out due to its benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for ongoing research and development.
Properties
IUPAC Name |
2-benzyl-1-oxoisoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16-14-9-5-4-8-13(14)15(17(20)21)11-18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTPTWLRTMXPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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